4-Acetylphenyl Isothiocyanate (CAS 2131-57-9): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
4-Acetylphenyl Isothiocyanate (CAS 2131-57-9): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 4-Acetylphenyl Isothiocyanate (CAS 2131-57-9), a versatile bifunctional molecule increasingly utilized in biomedical research and drug development. With full editorial control, this document is structured to offer a holistic understanding of the compound, from its fundamental chemical properties and synthesis to its applications as a powerful tool for bioconjugation and as a scaffold in medicinal chemistry.
Introduction to 4-Acetylphenyl Isothiocyanate
4-Acetylphenyl isothiocyanate, also known as 1-(4-isothiocyanatophenyl)ethanone, is an aromatic organic compound featuring two key functional groups: an acetyl group (-COCH₃) and an isothiocyanate group (-N=C=S). This dual functionality imparts a unique reactivity profile, making it a valuable reagent for chemical biologists, medicinal chemists, and materials scientists. The acetyl group can serve as a handle for further chemical modifications or as a structural element in the design of bioactive molecules, while the highly electrophilic isothiocyanate group readily reacts with nucleophiles, most notably primary amines and thiols. This reactivity is the cornerstone of its utility in covalently modifying proteins and other biomolecules.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 4-Acetylphenyl isothiocyanate is essential for its effective use in research and development.
Table 1: Physicochemical Properties of 4-Acetylphenyl Isothiocyanate
| Property | Value | Source |
| CAS Number | 2131-57-9 | [1] |
| Molecular Formula | C₉H₇NOS | [1] |
| Molecular Weight | 177.22 g/mol | [3] |
| Appearance | Light yellow solid/crystalline | [4] |
| Purity | Typically >97% | [1] |
| InChI Key | KAKXOESNHIUYJT-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization:
While detailed spectral data can be found in specialized databases, the key spectroscopic features of 4-Acetylphenyl isothiocyanate are summarized below:
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-Acetylphenyl isothiocyanate is characterized by a strong, broad absorption band in the region of 2000-2200 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.[5] Additionally, a sharp, strong peak corresponding to the carbonyl (C=O) stretch of the acetyl group is expected around 1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons of the acetyl group at approximately 2.6 ppm. The aromatic protons would appear as two doublets in the downfield region (typically between 7.0 and 8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the acetyl group around 197 ppm. The carbon of the isothiocyanate group is typically found in the range of 130-140 ppm, although its signal can sometimes be broad.[6] The aromatic carbons would resonate in the 120-150 ppm region.
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 177. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) to give a peak at m/z = 162, and the loss of a ketene molecule (CH₂=C=O) to yield a fragment at m/z = 135.[3][7]
Synthesis of 4-Acetylphenyl Isothiocyanate
The synthesis of 4-Acetylphenyl isothiocyanate typically starts from the readily available precursor, 4-aminoacetophenone. The conversion of the primary amine to the isothiocyanate functional group is a well-established transformation in organic chemistry. Two common methods are the use of thiophosgene or carbon disulfide.
Synthesis via Thiophosgene
This is a classical and often high-yielding method for the preparation of isothiocyanates.[8][9]
Reaction Scheme:
Caption: Synthesis of 4-Acetylphenyl isothiocyanate from 4-Aminoacetophenone using thiophosgene.
Experimental Protocol (General Method):
Caution: Thiophosgene is a highly toxic and corrosive reagent and should be handled with extreme care in a well-ventilated fume hood.
-
Dissolution: Dissolve 4-aminoacetophenone in a suitable inert solvent such as dichloromethane or chloroform.
-
Base Addition: Add a base, typically a tertiary amine like triethylamine, to the solution to act as a proton scavenger.
-
Thiophosgene Addition: Cool the mixture in an ice bath and slowly add a solution of thiophosgene in the same solvent.
-
Reaction: Allow the reaction to stir at low temperature and then warm to room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water or a dilute acid. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to afford pure 4-Acetylphenyl isothiocyanate.
Synthesis via Carbon Disulfide
This method provides a less hazardous alternative to thiophosgene.[10][11][12] The reaction proceeds through an in-situ generated dithiocarbamate salt, which is then decomposed to the isothiocyanate.
Reaction Scheme:
Caption: Two-step synthesis of 4-Acetylphenyl isothiocyanate via a dithiocarbamate intermediate.
Experimental Protocol (General Method):
-
Dithiocarbamate Formation: To a solution of 4-aminoacetophenone and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or acetone), add carbon disulfide dropwise at room temperature. Stir the mixture until the formation of the dithiocarbamate salt is complete.
-
Decomposition: Add a decomposition reagent, such as tosyl chloride or ethyl chloroformate, to the reaction mixture.[11]
-
Reaction: Heat the reaction mixture if necessary and monitor the progress by TLC.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up similar to the thiophosgene method, followed by purification by column chromatography.
Reactivity and Applications in Bioconjugation
The isothiocyanate group of 4-Acetylphenyl isothiocyanate is a potent electrophile that readily reacts with primary and secondary amines to form stable thiourea linkages.[2] It can also react with thiols to form dithiocarbamate adducts, although this reaction is often reversible.[2] This reactivity is the basis for its widespread use in the covalent labeling of proteins and other biomolecules.
Protein Labeling
4-Acetylphenyl isothiocyanate can be used to label proteins by targeting the ε-amino group of lysine residues and the N-terminal α-amino group.[6] The reaction is typically performed under slightly basic conditions (pH 8-9) to ensure that the amino groups are deprotonated and thus more nucleophilic.
Caption: Reaction of 4-Acetylphenyl isothiocyanate with a primary amine on a protein.
Experimental Protocol: Labeling of Bovine Serum Albumin (BSA) (General Method):
This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.
-
Protein Preparation: Prepare a solution of BSA (e.g., 2-10 mg/mL) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, pH 9.0. Ensure the buffer is free of primary amines (e.g., Tris) or sodium azide, which will compete with the labeling reaction.[13]
-
Reagent Preparation: Prepare a stock solution of 4-Acetylphenyl isothiocyanate in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (e.g., 10 mg/mL). This solution should be prepared fresh.
-
Labeling Reaction: While gently stirring the BSA solution, slowly add the desired amount of the 4-Acetylphenyl isothiocyanate solution. The molar ratio of the isothiocyanate to the protein will determine the degree of labeling and should be optimized. A 10- to 20-fold molar excess of the isothiocyanate is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM.
-
Purification: Remove the unreacted 4-Acetylphenyl isothiocyanate and other small molecules by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein and the incorporated chromophore, though this is more straightforward with fluorescently tagged isothiocyanates.
Role in Drug Discovery and Medicinal Chemistry
Beyond its use as a labeling agent, 4-Acetylphenyl isothiocyanate and its derivatives are of significant interest in drug discovery. The isothiocyanate moiety is a known pharmacophore found in many natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[14][15][16]
Covalent Modification of Biological Targets
The electrophilic nature of the isothiocyanate group allows it to act as a "warhead" that can form covalent bonds with nucleophilic residues (such as cysteine or lysine) in target proteins.[17] This irreversible or slowly reversible binding can lead to potent and sustained modulation of protein function.
A prominent example of a protein target for isothiocyanates is the Kelch-like ECH-associated protein 1 (Keap1).[14][18] Keap1 is a key regulator of the Nrf2 transcription factor, which controls the expression of a wide array of antioxidant and cytoprotective genes.
Caption: The Keap1-Nrf2 signaling pathway and its modulation by isothiocyanates.
Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like isothiocyanates can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of genes that protect the cell from oxidative stress and inflammation.[14][18][19]
Another important target for some isothiocyanates is tubulin.[3][14][19] Covalent modification of cysteine residues in tubulin can disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis, which is a key mechanism for the anticancer activity of these compounds.[3][14]
A Scaffold for Bioactive Compounds
The 4-acetylphenyl moiety of 4-Acetylphenyl isothiocyanate serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The acetyl group can be readily modified through various chemical reactions to introduce different functionalities, allowing for the exploration of structure-activity relationships. For instance, derivatives of 4-acetylphenyl thioureas have been synthesized and evaluated for their enzymatic inhibitory activities.[18]
Safety and Handling
4-Acetylphenyl isothiocyanate is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Acetylphenyl isothiocyanate is a valuable and versatile chemical tool for researchers in the life sciences. Its bifunctional nature allows for its use as a covalent labeling agent for proteins and as a starting point for the synthesis of novel bioactive compounds. A thorough understanding of its chemical properties, reactivity, and biological interactions is crucial for harnessing its full potential in drug discovery and chemical biology.
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